2-(3,4-Dimethoxy-benzylamino)-ethanol
Overview
Description
The compound “2-(3,4-Dimethoxy-benzylamino)-ethanol” is an organic compound that contains a benzylamine moiety with methoxy groups at the 3 and 4 positions of the benzene ring, and an ethanol group attached to the nitrogen of the benzylamine .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring substituted with two methoxy groups and a benzylamine. Attached to the nitrogen of the benzylamine would be an ethanol group .
Chemical Reactions Analysis
Benzylamines, in general, can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, and can also be oxidized or reduced .
Scientific Research Applications
Synthesis and Optical Properties
The synthesis of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone and its metal complexes have been studied for their optical properties. The compounds and their complexes with metals like Cr(III), Fe(III), Co(II), and Ni(II) were characterized using techniques such as FTIR, Mass spectra, and UV-vis absorption, revealing insights into their geometric structures and optical behaviors (Mekkey, Mal, & Kadhim, 2020).
CO2 Absorption Capabilities
Research has shown that neat secondary amines, including 2-(benzylamino)ethanol, react with CO2 at moderate temperatures to form liquid carbonated species without the need for additional solvents. These solvent-free alkanolamines exhibit high CO2 capture efficiencies, suggesting their potential in CO2 absorption processes and highlighting their advantages over traditional aqueous solutions (Barzagli, Mani, & Peruzzini, 2016).
Absorption Spectra Studies
The synthesis and absorption spectra of 2-substituted 5,8-dimethoxy-4H-1-benzothiopyran-4-one 1,1-dioxides have been investigated, providing valuable information on the optical properties of these compounds. These studies are crucial for understanding the behavior of such compounds under different light conditions and can inform their application in various scientific fields (Watanabe et al., 1990).
Lignin Model Compound Acidolysis
The acidolysis mechanism of a lignin model compound, specifically focusing on β-O-4 bond cleavage, has been examined under various conditions. This research provides detailed insights into the chemical behavior of such compounds, which is essential for understanding lignin degradation and its potential applications in bio-refining and materials science (Yokoyama & Matsumoto, 2010).
Mechanism of Action
Target of Action
Benzylamines, a class of compounds to which this compound belongs, are known to interact with various biological targets .
Mode of Action
It’s known that benzylamines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Benzylamines can participate in various chemical reactions, suggesting that they may influence a variety of biochemical pathways .
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation suggest that it may induce various changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can significantly impact the behavior and efficacy of a compound .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFNDLKNICGIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306005 | |
Record name | 2-(3,4-Dimethoxy-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24687-79-4 | |
Record name | NSC173155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dimethoxy-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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